molecular formula C26H19ClN6O3S B15249670 Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)-1H-1,3,4-triazol-2-yl)thio)- CAS No. 116989-81-2

Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)-1H-1,3,4-triazol-2-yl)thio)-

Cat. No.: B15249670
CAS No.: 116989-81-2
M. Wt: 531.0 g/mol
InChI Key: BYCLATWCVSVMDI-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a hybrid heterocyclic scaffold. Its core includes a 9-chloro-6H-indolo(2,3-b)quinoxaline moiety, a 1,3,4-triazole ring substituted with a 4-methoxyphenyl group, and a thioether-linked acetic acid side chain. The indoloquinoxaline system is known for its planar aromatic structure, which facilitates π-π stacking interactions, while the triazole ring offers hydrogen-bonding capabilities. The thioacetic acid group may contribute to solubility in polar solvents or reactivity in biological systems.

Properties

CAS No.

116989-81-2

Molecular Formula

C26H19ClN6O3S

Molecular Weight

531.0 g/mol

IUPAC Name

2-[[5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C26H19ClN6O3S/c1-36-17-9-7-16(8-10-17)33-22(30-31-26(33)37-14-23(34)35)13-32-21-11-6-15(27)12-18(21)24-25(32)29-20-5-3-2-4-19(20)28-24/h2-12H,13-14H2,1H3,(H,34,35)

InChI Key

BYCLATWCVSVMDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indoloquinoxaline Derivatives

Compounds with indoloquinoxaline cores are studied for their optical properties and biological activity (e.g., anticancer, antiviral). For example:

  • 9-Chloro-6H-indolo(2,3-b)quinoxaline derivatives often exhibit enhanced DNA intercalation due to the chloro substituent’s electron-withdrawing effects, improving binding affinity compared to non-halogenated analogs. The methyl group at position 6 (as in the target compound) may sterically hinder intercalation but improve metabolic stability .

Triazole-Containing Compounds

The 1,3,4-triazole ring is a common pharmacophore. For instance:

  • Compound 9a (5-(4-chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one) shares a chlorinated aromatic system and heterocyclic core. However, its imidazolone ring differs from the triazole in the target compound, likely altering hydrogen-bonding patterns and solubility. The thioacetic acid group in the target compound may enhance water solubility compared to 9a’s imidazolone .

Methoxyphenyl-Substituted Analogs

The 4-methoxyphenyl group is prevalent in kinase inhibitors (e.g., tyrosine kinase inhibitors). Its electron-donating methoxy group can increase metabolic resistance compared to unsubstituted phenyl rings, as seen in comparative studies of similar triazole derivatives .

Key Structural and Functional Differences

Feature Target Compound Analog (e.g., 9a )
Core Heterocycle 1,3,4-Triazole with thioacetic acid Imidazolone ring
Aromatic System Indoloquinoxaline with 9-chloro and methyl substituents Chlorobenzylidene fused to imidazolone
Substituents 4-Methoxyphenyl (electron-donating), chloro (electron-withdrawing) p-Tolyl (electron-donating), chloro
Solubility Likely moderate (thioacetic acid enhances polarity) Lower (imidazolone lacks polar side chain)
Potential Bioactivity DNA intercalation (indoloquinoxaline), kinase inhibition (methoxyphenyl) Antifungal/antibacterial (imidazolone derivatives)

Q & A

Basic Research Questions

How can researchers optimize the synthesis of this indoloquinoxaline-triazole acetic acid derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the indoloquinoxaline core followed by triazole ring formation. Key steps include:

  • Core Functionalization: Introduce the 9-chloro substituent via electrophilic substitution, ensuring regioselectivity using directing groups or controlled reaction conditions .
  • Triazole Formation: Employ Huisgen 1,3-dipolar cycloaddition (click chemistry) for 1,3,4-triazole synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is optimal for regioselective 1,4-disubstituted triazoles .
  • Thioether Linkage: Use nucleophilic substitution (e.g., S-alkylation) to attach the acetic acid moiety to the triazole-thiol intermediate. Solvent choice (e.g., DMF or acetic acid) and alkali catalysts (e.g., NaOAc) are critical for yield optimization .
    Optimization Parameters: Monitor reaction time, temperature (reflux vs. room temperature), and stoichiometry ratios using LC-MS for real-time analysis .

What spectroscopic and chromatographic methods confirm the structural integrity of this compound?

Methodological Answer:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Determines molecular weight and purity. For example, a peak at m/z corresponding to [M+H]+ confirms the molecular ion .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, N-H stretches for triazole/indole) .
  • NMR Analysis:
    • ¹H NMR: Signals at δ 7.5–8.5 ppm (aromatic protons of indoloquinoxaline), δ 5.2–5.5 ppm (methylenic bridge), and δ 3.8 ppm (methoxy group) .
    • ¹³C NMR: Carbonyl carbons (C=O) appear at ~170–180 ppm .
  • Elemental Analysis: Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

How can researchers resolve contradictions between solubility data and observed bioactivity in vitro?

Methodological Answer:

  • Solubility Enhancement Strategies:
    • Use co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) to improve aqueous solubility without altering bioactivity .
    • Synthesize prodrugs (e.g., ester derivatives) with higher lipophilicity for better membrane permeability .
  • Bioactivity Validation:
    • Perform dose-response curves in multiple cell lines to distinguish between solubility-limited uptake and intrinsic activity.
    • Compare MIC (Minimum Inhibitory Concentration) values against reference standards (e.g., ciprofloxacin for antimicrobial assays) to contextualize results .

What computational approaches predict the electronic effects of substituents on the indoloquinoxaline core?

Methodological Answer:

  • DFT (Density Functional Theory): Calculate HOMO-LUMO gaps to assess electron-withdrawing/donating effects of substituents (e.g., 9-chloro vs. methoxy groups). Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .
  • Molecular Docking: Simulate binding interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity). PyMOL or AutoDock Vina models the triazole-thioacetic acid moiety’s role in hydrogen bonding .
  • QSAR (Quantitative Structure-Activity Relationship): Correlate substituent electronegativity or steric bulk with bioactivity data to guide synthetic prioritization .

How should researchers design stability studies under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Incubate in 0.1M HCl/NaOH at 37°C for 24–72 hours. Monitor degradation via HPLC, noting peaks for hydrolyzed products (e.g., free acetic acid or triazole-thiol) .
    • Oxidative Stress: Expose to 3% H₂O₂ and analyze for sulfoxide/sulfone derivatives of the thioether group .
  • Mass Balance: Ensure total degradation products + intact compound = 100% (±5%) to validate analytical method accuracy .

Data Analysis and Interpretation

How can conflicting results in antimicrobial assays be addressed?

Methodological Answer:

  • Standardize Assay Conditions: Use CLSI (Clinical and Laboratory Standards Institute) guidelines for agar diffusion or broth microdilution. Include positive controls (e.g., fluconazole for fungi) .
  • Check for Synergism/Antagonism: Combine with adjuvants (e.g., efflux pump inhibitors) to distinguish intrinsic activity from resistance mechanisms .
  • Statistical Validation: Apply Student’s t-test or Mann-Whitney U-test (for non-normal distributions) to confirm significance (p < 0.05) .

Experimental Design Considerations

What controls are essential in evaluating cytotoxicity vs. therapeutic efficacy?

Methodological Answer:

  • Negative Controls: Untreated cells (e.g., HEK293 for non-cancer lines) and solvent-only treatments (e.g., DMSO at <0.1% v/v).
  • Positive Controls: Reference drugs (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests).
  • Dose Range: Use 5–7 concentrations spanning 0.1–100 µM to establish IC₅₀/EC₅₀ values via nonlinear regression .

Advanced Structural Modification Strategies

How can the methoxyphenyl group be modified to enhance target selectivity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the methoxy group with trifluoromethoxy (enhanced lipophilicity) or hydroxyl (for hydrogen bonding).
  • Positional Isomerism: Synthesize 3-methoxyphenyl or 2-methoxyphenyl analogs to probe steric effects .
  • Pharmacophore Mapping: Use X-ray crystallography or NMR-based binding studies to identify critical interaction points .

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